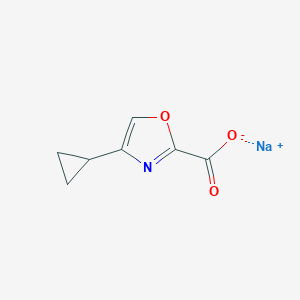

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

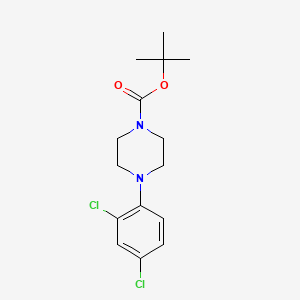

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a sodium salt formed from the carboxylic acid and contains an oxazole ring. It has a molecular weight of 175.12 .

Synthesis Analysis

Isoxazoles, including Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate, can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular formula of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is C7H6NNaO3 . It has an average mass of 175.117 Da and a mono-isotopic mass of 175.024536 Da .It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Oxazoles, including EN300-6736843, serve as essential building blocks in pharmaceutical chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Specifically, oxazole derivatives have demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . EN300-6736843 could be investigated for its therapeutic potential in various diseases.

Magnetic Nanocatalysis

EN300-6736843 can play a crucial role in catalysis. Recent studies have focused on using magnetic nanocomposites as catalysts for the synthesis of oxazole derivatives. These nanocatalysts offer several advantages, including high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet. Researchers have reported efficient methods for synthesizing oxazoles using magnetic nanocatalysts, and EN300-6736843 may contribute to this field .

Herbicides and Plant Protection Agents

Beyond medicinal applications, oxazoles find use in agriculture. EN300-6736843 could potentially serve as a herbicide, insecticide, or plant protection agent. These compounds help combat diseases caused by bacteria, viruses, and fungi in crops .

Materials Science and Nanotechnology

Oxazole derivatives, including EN300-6736843, are relevant in materials science. Their unique structures and properties make them interesting candidates for designing functional materials. Researchers explore their potential in areas such as sensors, coatings, and nanocomposites .

Eco-Friendly Synthetic Strategies

Researchers continually seek eco-friendly synthetic routes for various compounds. EN300-6736843 could be part of such efforts, contributing to sustainable and efficient methods for its synthesis. By exploring metal-free or environmentally benign approaches, scientists aim to minimize the environmental impact of chemical processes .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .

Biochemical Pathways

Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate’s action are currently unknown. As research progresses, these effects will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Propriétés

IUPAC Name |

sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQJVYJXZAAVNL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC(=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)